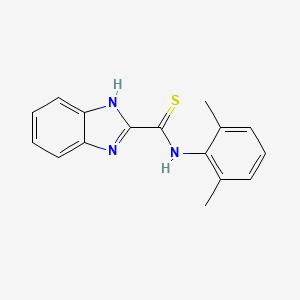![molecular formula C23H25N3O4 B6567385 8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-94-8](/img/structure/B6567385.png)
8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly referred to as MBTPE, is an organic compound with a unique structure and a wide range of applications. MBTPE was first synthesized in the laboratory in the early 2000s and has since been used in a variety of scientific research applications.
Mécanisme D'action
MBTPE has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of fatty acids and cholesterol. Additionally, MBTPE has been shown to interact with various receptors in the body, such as those involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects
MBTPE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and increase antioxidant activity. Additionally, MBTPE has been shown to reduce the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol, as well as to reduce the activity of certain receptors involved in the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
MBTPE has several advantages and limitations for lab experiments. One of the main advantages of MBTPE is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, MBTPE is relatively stable and has a long shelf-life. However, MBTPE is not water-soluble and is not suitable for use in aqueous solutions. Additionally, MBTPE is not suitable for use in high-temperature experiments and is not suitable for use in experiments involving extreme pH conditions.
Orientations Futures
The potential future directions of MBTPE are vast and varied. One potential future direction is to use MBTPE to develop new drugs for the treatment of various diseases and conditions. Additionally, MBTPE could be used to develop new materials for use in various industrial and medical applications. Additionally, MBTPE could be used to study the effects of different environmental conditions on the structure and behavior of organic molecules. Finally, MBTPE could be used to study the mechanisms of action of various biological systems.
Méthodes De Synthèse
MBTPE is synthesized through a two-step process. In the first step, a reaction between 2-methylbenzoyl chloride and 2-phenoxyethyl bromide results in the formation of an intermediate compound, 8-(2-methylbenzoyl)-2-phenoxyethyl bromide. This intermediate compound is then reacted with 1,3,8-triazaspiro[4.5]decane-2,4-dione to form MBTPE.
Applications De Recherche Scientifique
MBTPE has been used in a variety of scientific research applications. It has been used to study the properties of organic compounds, to synthesize new materials, and to develop new drugs. It has also been used to study the effects of different environmental conditions on the structure and behavior of organic molecules. Additionally, MBTPE has been used to study the mechanisms of action of various biological systems.
Propriétés
IUPAC Name |
8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-17-7-5-6-10-19(17)20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBDCYNHCKIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567308.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B6567311.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B6567318.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B6567326.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide](/img/structure/B6567344.png)
![2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567352.png)
![4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6567353.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6567361.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567366.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B6567400.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B6567410.png)
![2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6567413.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567415.png)